Dexclamol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デクスクラモールは、神経遮断薬として知られるベンゾシクロヘプタピリドイソキノリン誘導体です。 カテコールアミン代謝への影響と、中枢アドレナリン受容体の拮抗作用における立体化学的特異性について研究されています 。 デクスクラモールは異なるエナンチオマー形で存在し、(+)-デクスクラモールエナンチオマーは生物活性があり、顕著な神経遮断活性を示します .

準備方法

合成経路と反応条件

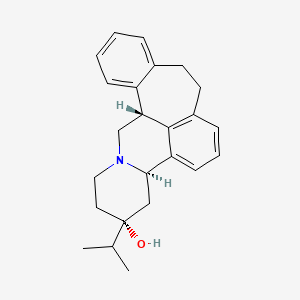

デクスクラモール塩酸塩、特に(+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-オクタヒドロ-3-イソプロピル-1H-ベンゾ[6,7]シクロヘプタ[1,2,3-de]ピリド[2,1-a]イソキノリン-3-オールは、適切な前駆体の環化を含む一連の化学反応によって合成できます .

工業生産方法

デクスクラモールの工業生産には、大規模製造のための合成経路の最適化が含まれます。これには、高純度の原料、制御された反応条件、および目的の異性体を分離するための効率的な分離技術の使用が含まれます。 デクスクラモール塩酸塩の水への溶解度は、その製剤における重要な因子であり、(+)-デクスクラモールエナンチオマーはラセミ体と比較して高い溶解度を示します .

化学反応の分析

反応の種類

デクスクラモールは、以下を含むさまざまな化学反応を起こします。

酸化: デクスクラモールは、特定の条件下で酸化されて対応する酸化誘導体になります。

還元: 還元反応は、デクスクラモールを薬理学的特性が変化した還元形に変換できます。

置換: 置換反応は、デクスクラモール分子に異なる官能基を導入することができ、その活性を改変する可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化反応用の過マンガン酸カリウムなどの酸化剤、還元反応用の水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤があります。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために注意深く制御されます。

形成される主な生成物

これらの反応から形成される主な生成物には、デクスクラモールの酸化および還元誘導体に加えて、潜在的に異なる薬理学的プロファイルを有する置換アナログが含まれます。

科学研究への応用

デクスクラモールは、神経遮断薬としての特性と、カテコールアミン代謝への影響について広く研究されています 。科学研究におけるその応用には、以下が含まれます。

化学: デクスクラモールは、立体化学的特異性と受容体相互作用を研究するためのモデル化合物として役立ちます。

生物学: 神経伝達物質調節と受容体拮抗作用のメカニズムを調査するために使用されます。

医学: デクスクラモールは、神経疾患や精神疾患の治療における潜在的な治療的応用について研究されています。

科学的研究の応用

Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:

Chemistry: this compound serves as a model compound for studying stereochemical specificity and receptor interactions.

Biology: It is used to investigate the mechanisms of neurotransmitter regulation and receptor antagonism.

Medicine: this compound is explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.

作用機序

デクスクラモールは、中枢アドレナリン受容体、特にドーパミンとノルエピネフリン受容体を拮抗することによって作用します 。 (+)-デクスクラモールエナンチオマーは、低用量ではノルエピネフリンの代謝に影響を与えることなく、ドーパミン回転数を増加させますが、高用量では両方の神経伝達物質に影響を与えます 。この立体化学的特異性は、その作用機序における分子構造の重要性を強調しています。

類似の化合物との比較

デクスクラモールは、ドロペリドールやフルフェナジンなどの他の神経遮断薬と比較されます 。類似の化合物には、以下が含まれます。

ブタクラモール: 神経遮断薬としての特性を持つ別のベンゾシクロヘプタピリドイソキノリン誘導体.

ドロペリドール: デクスクラモールと比較して作用時間が短い強力な神経遮断薬.

フルフェナジン: デクスクラモールと比較して作用開始が遅く、作用時間が長い神経遮断薬.

デクスクラモールのユニークさは、立体化学的特異性と、ドーパミンとノルエピネフリンの回転数を選択的に影響させる能力にあり、神経薬理学的研究に貴重な化合物となっています。

類似化合物との比較

Dexclamol is compared with other neuroleptic agents such as droperidol and fluphenazine . Similar compounds include:

Butaclamol: Another benzocycloheptapyridoisoquinoline derivative with neuroleptic properties.

Droperidol: A potent neuroleptic agent with a shorter duration of action compared to this compound.

Fluphenazine: A neuroleptic agent with a slower onset and longer duration of activity compared to this compound.

This compound’s uniqueness lies in its stereochemical specificity and its ability to selectively affect dopamine and norepinephrine turnover, making it a valuable compound for neuropharmacological research.

生物活性

Dexclamol, a compound belonging to the class of benzocycloheptapyridoisoquinolinol derivatives, has garnered attention for its neuropharmacological properties, particularly its effects on catecholamine metabolism and its potential as a neuroleptic agent. This article provides an overview of the biological activity of this compound, supported by data tables and case studies that illustrate its mechanisms of action and therapeutic implications.

This compound exists in two stereoisomeric forms: (+)-dexclamol and (-)-dexclamol. Research has shown that only the (+)-isomer exhibits significant biological activity. It is primarily recognized for its ability to modulate dopamine (DA) and norepinephrine (NE) turnover in the central nervous system.

Table 1: Summary of this compound's Biological Activity

| Isomer | Activity on DA Turnover | Activity on NE Turnover | Notes |

|---|---|---|---|

| (+)-Dexclamol | Increased | No effect | Potent neuroleptic effects |

| (-)-Dexclamol | No effect | No effect | Inactive in terms of neuropharmacological effects |

Effects on Catecholamine Metabolism

A pivotal study demonstrated that (+)-dexclamol enhances DA turnover while not affecting NE levels under normal conditions. However, at higher doses, both (+)-dexclamol and droperidol (a known neuroleptic) were found to accelerate both DA and NE turnover. This indicates a dose-dependent modulation of catecholamine release, suggesting that this compound may influence adrenergic receptor activity.

Case Studies

- Neuropharmacological Effects : A case study involving animal models indicated that administration of (+)-dexclamol resulted in significant changes in DA metabolism, evidenced by increased levels of homovanillic acid (HVA), a metabolite associated with DA turnover. This study compared this compound's effects with those of other neuroleptics like fluphenazine, establishing a basis for its potential therapeutic use in treating disorders characterized by dopaminergic dysregulation.

- Comparative Efficacy : In another comparative study, the efficacy of this compound was assessed against established neuroleptics. The findings suggested that this compound has a longer duration of action compared to droperidol, making it a candidate for further investigation in chronic treatment scenarios.

Research Findings

Recent research has focused on the stereochemical specificity of this compound's action on DA and NE receptors. The findings highlight that:

- (+)-Dexclamol acts as an antagonist at dopamine receptors, particularly impacting central pathways involved in mood regulation and psychotic disorders.

- The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as schizophrenia and bipolar disorder.

特性

CAS番号 |

52340-25-7 |

|---|---|

分子式 |

C24H29NO |

分子量 |

347.5 g/mol |

IUPAC名 |

(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |

InChIキー |

UPMOVJBGNREKJV-CQOQZXRMSA-N |

SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

異性体SMILES |

CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

正規SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

同義語 |

dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。